2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride
CAS No.: 1354950-06-3
Cat. No.: VC2829363
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354950-06-3 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H |
| Standard InChI Key | UJVDTLLJSASVPN-UHFFFAOYSA-N |
| SMILES | CNC1(CCCCC1)CC(=O)O.Cl |
| Canonical SMILES | CNC1(CCCCC1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structure
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride is characterized by its unique molecular structure and various chemical identifiers that facilitate its recognition in scientific literature and databases.
Basic Information
The compound is characterized by the following key identifiers:
| Property | Value |
|---|---|
| CAS Number | 1354950-06-3 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.7 g/mol |
| Physical State | Powder |
| Storage Temperature | Room Temperature |
Structural Identifiers
The following structural identifiers help in precise chemical cataloging of the compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H |
| Standard InChIKey | UJVDTLLJSASVPN-UHFFFAOYSA-N |
| SMILES | CNC1(CCCCC1)CC(=O)O.Cl |
| PubChem Compound ID | 54595015 |
Structural Features
The compound has several notable structural features:
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A central cyclohexyl ring providing conformational stability
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A tertiary carbon connecting the ring to both functional groups
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A methylamino group (-NHCH₃) attached to the cyclohexyl ring
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An acetic acid moiety (-CH₂COOH) providing carboxylic acid functionality
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Hydrochloride salt formation, enhancing solubility in polar solvents
Physical and Chemical Properties
The physical and chemical properties of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride significantly influence its applications and handling requirements.
Physical Properties
The compound typically exists as a solid powder at room temperature with properties that facilitate its use in laboratory settings.
Chemical Reactivity
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride can participate in typical reactions of amino acids and carboxylic acids, such as esterification. These reactions often require specific conditions like heat or catalysts to proceed efficiently. For example, esterification can be facilitated by using concentrated sulfuric acid as a catalyst.
The compound features two primary reactive centers:
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The carboxylic acid group (-COOH), which can undergo nucleophilic substitution reactions
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The secondary amine (methylamino group), which can participate in various transformations including alkylation and acylation
Synthesis Methods
While the search results don't provide direct synthesis methods for 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride specifically, we can infer potential synthetic routes based on related compounds.
Related Synthesis Example
A related compound, 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin), has documented synthesis methods that might provide insights. According to patent information, one approach involves:
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Conversion of 1-(nitromethyl)cyclohexyl acetic acid derivatives to the corresponding amino compound through hydrogenation
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Using palladium catalysts in methanol under normal pressure conditions
For example, one patent describes: "2.01 gram (0.01 mole) of 1-(nitro methyl) cyclohexyl acetic acid carries out hydrogenation reaction under normal pressure in the presence of 0.2 gram palladium on gac in 50 ml methanol."
| Supplier | Product Code/Reference | Format |
|---|---|---|
| Vulcan Chem | VC2829363 | Research grade |
| American Elements | OMXX-291825-01 | Various quantities |
| Sigma-Aldrich | ENA336955695 | Research grade |
| CymitQuimica | 10-F674322 | 250mg (Discontinued) |
Structural Relationships and Analogues
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride shares structural similarities with several compounds that provide context for understanding its potential properties and applications.
Related Compounds
Several structurally related compounds appear in the search results:
| Compound | CAS Number | Relationship |
|---|---|---|
| 1-(Aminomethyl)cyclohexyl-acetic acid (Gabapentin) | 60142-95-2 | Differs in the amino substituent (primary vs. methylated) |
| 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride | 60142-95-2 | Lacks the methyl group on the amine |
| Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride | 2613389-25-4 | Methyl ester derivative |
Structure-Activity Relationships
The methylation of the amino group likely influences:
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Lipophilicity (increased compared to the primary amine analogue)
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Receptor binding specificity
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Metabolic stability
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Membrane permeability
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